molecular formula C20H19N3O4S2 B2902229 ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 538338-12-4

ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2902229
CAS No.: 538338-12-4
M. Wt: 429.51
InChI Key: URKVMMYEFMTOHD-UHFFFAOYSA-N
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Description

Ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a complex acetamide side chain at position 2. The side chain includes a 1,3,4-oxadiazole ring substituted with a phenyl group and a sulfanyl linkage, contributing to unique electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-2-26-19(25)16-13-9-6-10-14(13)29-18(16)21-15(24)11-28-20-23-22-17(27-20)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKVMMYEFMTOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of 5-phenyl-1,3,4-oxadiazole-2-thiol: This can be achieved by reacting benzoic acid with thiosemicarbazide under acidic conditions to form the oxadiazole ring.

    Synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamide: The oxadiazole-2-thiol is then reacted with ethyl bromoacetate to form the sulfanylacetamide derivative.

    Cyclopenta[b]thiophene Formation: The final step involves the cyclization of the intermediate with a suitable cyclopentadiene derivative under basic conditions to form the cyclopenta[b]thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the cyclopenta[b]thiophene moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The target compound shares structural similarities with several thiophene-based derivatives (Table 1). Key differences lie in the substituents attached to the thiophene core:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) XLogP3
Target Compound 5,6-Dihydro-4H-cyclopenta[b]thiophene - Ethyl ester (position 3)
- 5-Phenyl-1,3,4-oxadiazol-2-ylsulfanyl acetamide (position 2)
Not explicitly stated Estimated ~450 ~5.5*
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 5,6-Dihydro-4H-cyclopenta[b]thiophene - Ethyl ester (position 3)
- 4-Phenylbenzoylamino (position 2)
C₂₃H₂₁NO₃S 391.5 5.9
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 4,5-Dimethylthiophene - Ethyl ester (position 3)
- Cyanoacrylamido (position 2)
C₁₈H₁₇N₃O₃S ~355.4 ~3.2
Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 5,6-Dihydro-4H-cyclopenta[b]thiophene - Methyl ester (position 3)
- Diphenylacetylamino (position 2)
C₂₄H₂₂N₂O₃S 418.5 ~6.2

Key Observations :

  • Hydrogen Bonding: The sulfanyl and oxadiazole groups increase hydrogen bond acceptor capacity (polar surface area ~83–90 Ų), contrasting with non-polar substituents like diphenylacetyl (~60 Ų), which may alter solubility and bioavailability .
Lipophilicity and Solubility
  • The target compound’s estimated XLogP3 (~5.5) is comparable to benzoyl-substituted analogs (XLogP3 = 5.9) but lower than diphenylacetyl derivatives (XLogP3 ~6.2) . This suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • The oxadiazole and sulfanyl groups may enhance polar interactions, improving solubility in polar aprotic solvents relative to purely aromatic substituents .

Biological Activity

Ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article compiles various research findings related to its biological activity, including cytotoxicity, antitumor effects, and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a 5-phenyl-1,3,4-oxadiazole moiety linked to a cyclopentathiophene system. The molecular formula is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S, and it exhibits planar units with notable π–π stacking interactions and hydrogen bonding that contribute to its stability and biological activity .

Cytotoxicity and Antitumor Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit notable cytotoxic properties against various cancer cell lines. For instance:

  • Cytotoxic Assays : In vitro studies using the MTT assay revealed that derivatives of 1,3,4-oxadiazoles showed significant inhibition of cell proliferation in human cancer cell lines such as NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma). Specific derivatives exhibited IC50 values ranging from 19.0 to 42.1 µM against HL-60 cells .
CompoundCell LineIC50 (µM)
3cHL-6042.1
3eHL-6019.0
3fHL-6028

The biological activity of ethyl 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be attributed to several mechanisms:

  • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are crucial for neurotransmission. For example, one derivative exhibited an IC50 value of 0.907±0.011μM0.907\pm 0.011\mu M against hAChE .
  • Induction of Apoptosis : The compound has been linked to apoptosis induction in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Antitumor Effects : A study evaluated a series of oxadiazole derivatives for their antitumor activity against breast cancer cell lines. Compounds were found to induce apoptosis significantly at concentrations as low as 23.2μM23.2\mu M .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of oxadiazole derivatives in models of Alzheimer’s disease, suggesting that these compounds could ameliorate cognitive deficits by inhibiting cholinesterase enzymes .

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